Creatinolfosfate
Overview
Description
Mechanism of Action
Target of Action
Creatinolfosfate, also known as creatinol-O-phosphate or COP, is primarily targeted towards the cardiovascular system . It is a cardiac preparation and is under investigation for the treatment of conditions such as Rheumatoid Arthritis, Mature B-Cell Lymphoma, and Noninflammatory Degenerative Joint Disease .
Mode of Action
This compound possesses anti-ischemic and anti-arrhythmic activities associated with improved ionic balance and heart performance .
Biochemical Pathways
This compound exerts its cardioprotective effect by action on anaerobic glycolysis . This suggests that it may influence the biochemical pathways related to energy production in the heart.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its cardioprotective effects. It is known to improve ionic balance and heart performance, and it has anti-ischemic and anti-arrhythmic activities . The detailed molecular and cellular mechanisms are still under investigation .
Preparation Methods
Creatinolfosfate can be synthesized through a reaction involving N-methyl aminoethanol (N-methyl ethanolamine) and monocyanamide in a methanol solvent with glacial acetic acid. This reaction yields muscle alcohol acetate, which is then reacted with phosphoric acid to produce this compound with a yield of 71% .
Chemical Reactions Analysis
Creatinolfosfate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for its cardioprotective effects, particularly in maintaining ionic balance and heart performance.
Substitution Reactions: Common reagents and conditions for these reactions include the use of methanol and glacial acetic acid.
Major Products: The primary product formed from these reactions is this compound itself, which is used in various cardiac preparations.
Scientific Research Applications
Creatinolfosfate has a wide range of scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: Research focuses on its role in cellular processes and its effects on ionic balance.
Comparison with Similar Compounds
. Similar compounds include:
Phosphocreatine: Unlike creatinolfosfate, phosphocreatine is primarily involved in energy storage and transfer within cells.
Monoalkyl phosphates: These compounds share a similar phosphate group but differ in their specific chemical structures and functions.
This compound stands out due to its specific cardioprotective properties and its unique mechanism of action involving anaerobic glycolysis .
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]ethyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N3O4P/c1-7(4(5)6)2-3-11-12(8,9)10/h2-3H2,1H3,(H3,5,6)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIPWTMKYXWFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOP(=O)(O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219100 | |
Record name | Creatinolfosfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6903-79-3 | |
Record name | Creatinol O-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6903-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Creatinolfosfate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Creatinolfosfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Creatinolfosfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Creatinolfosfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CREATINOLFOSFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O564RN1QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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